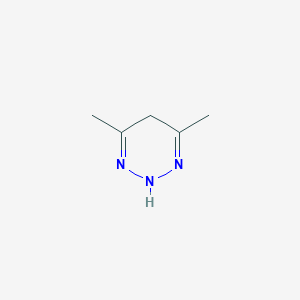
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6, and a partially saturated ring at positions 2 and 5. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2,5-dihydro-1,2,3-triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidocyclopropenes with suitable reagents can lead to the formation of 1,2,3-triazines . Another method involves the condensation of 1,2-dicarbonyl compounds with amidrazones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis, solid-phase synthesis, and metal-based catalysis are some of the advanced techniques employed in industrial settings .
化学反応の分析
Types of Reactions
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms or other substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and various amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
科学的研究の応用
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Medicine: Triazine derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dimethyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which can disrupt normal cellular processes .
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A common triazine with three nitrogen atoms in the ring.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in reactive dyes.
Melamine: A triazine derivative used in the production of resins.
Uniqueness
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine is unique due to its specific substitution pattern and partially saturated ring structure. This gives it distinct chemical properties and reactivity compared to other triazines. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
特性
| 77202-20-1 | |
分子式 |
C5H9N3 |
分子量 |
111.15 g/mol |
IUPAC名 |
4,6-dimethyl-2,5-dihydrotriazine |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(2)7-8-6-4/h8H,3H2,1-2H3 |
InChIキー |
PZJWBJFKLDKUCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NNN=C(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)




![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
